Fmoc-Phg-OH Fmoc-Phg-OH
Brand Name: Vulcanchem
CAS No.: 102410-65-1
VCID: VC21540566
InChI: InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol

Fmoc-Phg-OH

CAS No.: 102410-65-1

VCID: VC21540566

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Phg-OH - 102410-65-1

Description

Fmoc-Phg-OH, also known as N-(fluorenylmethoxycarbonyl)-2-phenyl-L-glycine, is a chemical compound used in peptide synthesis. It is a derivative of phenylglycine, protected with the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis (SPPS) to prevent racemization during the synthesis process.

Role in Peptide Synthesis

Fmoc-Phg-OH plays a crucial role in peptide synthesis due to its ability to be easily incorporated into peptide chains while minimizing racemization. The Fmoc group is a urethane-based protecting group that is labile to bases, making it ideal for SPPS. It allows for the selective removal of the protecting group without affecting the peptide backbone, facilitating the synthesis of complex peptides.

Advantages of Fmoc Group

  • Base Lability: The Fmoc group is easily removable under mild basic conditions, which is advantageous in SPPS.

  • Racemization Prevention: It helps prevent racemization during peptide synthesis, ensuring the production of peptides with high optical purity.

Synthesis and Handling

Fmoc-Phg-OH is typically synthesized through the reaction of phenylglycine with fluorenylmethoxycarbonyl chloride. The compound is stable under normal storage conditions but requires careful handling to avoid exposure to moisture and light.

Synthesis Conditions

ReagentRoleConditions
PhenylglycineStarting Material-
Fluorenylmethoxycarbonyl ChlorideProtecting GroupMild basic conditions
SolventReaction MediumDMF or similar

Research Findings and Applications

Fmoc-Phg-OH is used in various peptide synthesis applications, including the synthesis of biologically active peptides and pharmaceutical compounds. Its stability and ease of use make it a preferred choice for researchers in the field of peptide chemistry.

Recent Developments

Recent studies have focused on optimizing peptide synthesis protocols to reduce byproduct formation, such as aspartimide, which can occur during Fmoc-based SPPS. The use of alternative deprotection reagents like dipropylamine has been explored to minimize these issues .

Applications in Peptide Synthesis

ApplicationDescription
Biological StudiesUsed in synthesizing peptides for biological assays and drug discovery.
Pharmaceutical DevelopmentEmployed in the synthesis of therapeutic peptides.
Material SciencePeptides synthesized using Fmoc-Phg-OH can be used in biomaterials research.
CAS No. 102410-65-1
Product Name Fmoc-Phg-OH
Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid
Standard InChI InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Standard InChIKey PCJHOCNJLMFYCV-NRFANRHFSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-Phg-OH;102410-65-1;Fmoc-L-phenylglycine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylaceticacid;Fmoc-L-alpha-phenylglycine;N-Fmoc-L-2-phenylglycine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine;(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-phenyl-aceticacid;(2S)-([(9H-FLUOREN-9-YL-METHOXY)CARBONYL]AMINO)(PHENYL)ACETICACID;(2S)-{[(9H-Fluoren-9-Yl-Methoxy)Carbonyl]Amino}(Phenyl)AceticAcid;AmbotzFAA1420;PubChem19014;N-Fmoc-L-Phenylglycine;FMOC-L-PHG;FMOC-L-PHG-OH;AC1OJJ51;47531_ALDRICH;SCHEMBL119848;FMOC-(S)-PHENYLGLYCINE;AC1Q71A2;CHEMBL356179;47531_FLUKA;MolPort-003-725-672;PCJHOCNJLMFYCV-NRFANRHFSA-N;EBD16725
PubChem Compound 7269367
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator